molecular formula C11H17BO5 B7867343 (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid

(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid

Cat. No.: B7867343
M. Wt: 240.06 g/mol
InChI Key: NCYODRIJBYEQMD-UHFFFAOYSA-N
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Description

Contextualizing Arylboronic Acids within the Landscape of Organoboron Chemistry

Organoboron compounds are molecules that contain a carbon-boron bond. Within this class, arylboronic acids—where a boronic acid group [-B(OH)₂] is attached to an aromatic ring—are of paramount importance. mdpi.com First synthesized in 1860, their application in synthetic chemistry has surged over the past few decades due to their versatile reactivity, general stability, and relatively low toxicity. mdpi.com Boronic acids are typically stable, non-toxic solids that are easy to handle and can be used in a variety of synthetic reactions. mdpi.com

A key feature of arylboronic acids is their role as nucleophilic coupling partners in a wide array of carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. cymitquimica.com This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the efficient construction of complex molecules like biaryls, which are common structures in pharmaceuticals and advanced materials. cymitquimica.com The versatility, mild reaction conditions, and tolerance of a broad range of functional groups have made the Suzuki-Miyaura coupling a widely practiced method in both academic and industrial laboratories. cymitquimica.com Beyond this, boronic acids are also utilized in catalysis, asymmetric synthesis, and as intermediates for other functional groups. mdpi.com

Strategic Importance of (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic Acid as a Versatile Building Block in Complex Molecular Architectures

The strategic value of this compound lies in its bifunctional nature. The arylboronic acid portion serves as a highly effective "handle" for covalent bond formation, primarily through Suzuki-Miyaura coupling, while the poly(ethylene glycol) (PEG)-like tail imparts specific physicochemical properties. cymitquimica.comresearchgate.net This combination makes it an ideal building block, or "linker," for constructing larger, more complex molecular architectures. researchgate.net

One of the most significant applications for such linkers is in the development of Proteolysis Targeting Chimeras (PROTACs). researchgate.net PROTACs are heterobifunctional molecules designed to degrade specific proteins within a cell by recruiting an E3 ubiquitin ligase to the target protein. nih.govnih.gov A PROTAC molecule consists of a ligand for the target protein and another for the E3 ligase, connected by a linker. nih.gov The linker is not merely a spacer; its length, flexibility, and chemical composition are critical for the PROTAC's efficiency, selectivity, and stability. researchgate.netaxispharm.com

The polyether moiety of this compound provides hydrophilicity, which can improve the solubility and biocompatibility of the resulting PROTAC. axispharm.com PEG and alkyl chains are the most common motifs used in PROTAC linkers. nih.gov By modulating the linker's properties, researchers can optimize the formation of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for protein degradation. axispharm.com Therefore, a building block like this compound is strategically important for providing a readily available, versatile component for the rational design and synthesis of these advanced therapeutic agents. researchgate.net

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 1333122-38-5
Molecular Formula C₁₁H₁₇BO₅
Molecular Weight 240.06 g/mol
IUPAC Name This compound
InChI Key NCYODRIJBYEQMD-UHFFFAOYSA-N

Overview of Research Trajectories for Arylboronic Acid Derivatives Incorporating Polyether Moieties

The incorporation of polyether or oligo(ethylene glycol) (OEG) side chains into arylboronic acid derivatives has given rise to several promising areas of research, driven by the unique properties these chains impart. rsc.org Compared to simple alkyl chains, OEG chains introduce hydrophilicity, high polarity, flexibility, and potential ionic conductivity. rsc.orgresearchgate.net These characteristics significantly influence the performance of the resulting materials and enable new applications. rsc.org

Key research trajectories include:

Drug Delivery Systems: Boronic acids can form reversible covalent bonds with diols (compounds with two hydroxyl groups), a reaction that is often pH-dependent. nih.govmdpi.com This property is exploited in creating pH-responsive drug delivery systems. mdpi.comnih.gov For instance, nanoparticles can be engineered to be stable at physiological pH but to release their drug payload in the slightly acidic microenvironment of a tumor. mdpi.comnih.gov The hydrophilic polyether chains enhance the stability and biocompatibility of these delivery vehicles in aqueous environments. nih.gov

Sensors and Diagnostics: The ability of boronic acids to bind with diols is the basis for sensors designed to detect saccharides, such as glucose. nih.gov Polymers containing boronic acid and polyether moieties are investigated for their potential in creating glucose-responsive materials, which could be used in continuous glucose monitoring or self-regulating insulin (B600854) delivery systems. nih.govacs.org

Advanced Materials and Optoelectronics: In materials science, attaching OEG side chains to conjugated polymers (polymers with alternating single and double bonds) affects their optoelectronic properties and molecular arrangement. rsc.org These modifications can improve the performance of devices like organic electrochemical transistors and photocatalysts. researchgate.netnih.gov Studies have shown that glycolation can facilitate charge generation and suppress charge recombination in organic semiconductor nanoparticles, leading to enhanced efficiency in applications like photocatalytic hydrogen evolution. nih.gov

Properties

IUPAC Name

[4-[2-(2-methoxyethoxy)ethoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO5/c1-15-6-7-16-8-9-17-11-4-2-10(3-5-11)12(13)14/h2-5,13-14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYODRIJBYEQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCOCCOC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 2 2 Methoxyethoxy Ethoxy Phenyl Boronic Acid and Analogous Structures

Direct Boron Functionalization of Aryl Precursors

The introduction of a boronic acid moiety onto an aromatic ring can be achieved through several strategic approaches. These methods primarily involve either the reaction of organometallic intermediates with boron-containing electrophiles or the transition-metal-catalyzed cross-coupling of aryl halides with boron reagents.

Organometallic Approaches: Leveraging Grignard and Organolithium Intermediates

A classic and reliable method for the synthesis of arylboronic acids involves the use of pre-formed organometallic reagents, such as Grignard or organolithium species. nih.gov This approach hinges on the reaction of these highly nucleophilic intermediates with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid.

The general synthetic pathway commences with the corresponding aryl halide. For the synthesis of (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid, the requisite precursor is an aryl halide bearing the 2-(2-methoxyethoxy)ethoxy side chain, such as 1-bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene. This precursor can be converted into a Grignard reagent by reacting it with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. orgsyn.org Alternatively, an organolithium intermediate can be generated via lithium-halogen exchange, often using an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. nih.govnih.gov

Once the organometallic reagent is formed, it is reacted with a trialkyl borate. The highly polarized carbon-metal bond attacks the electrophilic boron atom of the borate ester, leading to the formation of a boronate complex. Subsequent acidic workup hydrolyzes the boronate ester to furnish the final arylboronic acid. nih.gov

Table 1: Key Steps in Organometallic Route to Arylboronic Acids

StepDescriptionReagents and Conditions
1. Formation of Organometallic Reagent Generation of a nucleophilic aryl species from an aryl halide.Grignard: Mg, THF or Et₂O.Organolithium: n-BuLi or t-BuLi, THF or hexanes, typically at -78 °C.
2. Borylation Reaction of the organometallic intermediate with a boron electrophile.Trialkyl borate (e.g., B(OMe)₃, B(OiPr)₃), low temperature.
3. Hydrolysis Conversion of the boronate ester to the boronic acid.Aqueous acid (e.g., HCl, H₂SO₄).

While effective, these methods can be sensitive to functional groups that are incompatible with the highly reactive organometallic intermediates.

Transition-Metal Catalyzed Borylation Strategies for Aryl Halides

To circumvent the limitations of organometallic approaches, transition-metal-catalyzed borylation reactions have emerged as powerful alternatives. The Miyaura borylation reaction is a prominent example, utilizing a palladium catalyst to couple an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgorganic-chemistry.orgalfa-chemistry.com

This methodology offers excellent functional group tolerance and milder reaction conditions compared to the Grignard or organolithium routes. alfa-chemistry.com The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester. alfa-chemistry.comresearchgate.net A base, such as potassium acetate (B1210297) (KOAc), is crucial for the efficiency of the reaction. organic-chemistry.orgalfa-chemistry.com

The resulting product is an arylboronate ester, which can then be hydrolyzed to the corresponding boronic acid. This two-step sequence provides a versatile and widely applicable route to a diverse array of arylboronic acids. nih.gov

Table 2: Typical Conditions for Miyaura Borylation

ComponentExamplePurpose
Aryl Halide 1-bromo-4-(2-(2-methoxyethoxy)ethoxy)benzeneAryl source
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)Boron source
Catalyst PdCl₂(dppf), Pd(PPh₃)₄Catalyzes the C-B bond formation
Base Potassium acetate (KOAc)Activates the diboron reagent
Solvent Dioxane, DMSO, or TolueneReaction medium

Hydrolysis and Derivatization of Boronic Esters as Synthetic Intermediates

Both the organometallic and transition-metal-catalyzed methods initially produce boronate esters. These esters are often more stable and easier to purify by chromatography than the free boronic acids. organic-chemistry.org The conversion of the boronate ester to the boronic acid is typically a straightforward hydrolysis step.

This hydrolysis can be achieved under acidic or basic conditions. For instance, treatment with a strong acid like hydrochloric acid is a common method. Alternatively, some boronate esters can be hydrolyzed under milder conditions, for example, by stirring with silica (B1680970) gel in a protic solvent. The ease of hydrolysis can depend on the nature of the diol used to form the ester. nih.gov Pinacol (B44631) esters, while stable, can be hydrolyzed to provide the desired boronic acid. nih.gov

Synthetic Routes to the 2-(2-(2-Methoxyethoxy)ethoxy)phenyl Moiety

The synthesis of the target boronic acid is contingent on the availability of the appropriately substituted aryl precursor. The 2-(2-(2-methoxyethoxy)ethoxy)phenyl moiety can be constructed through established synthetic transformations.

Preparation of Poly(ethylene glycol) Monomethyl Ether-Based Precursors

The side chain, 2-(2-methoxyethoxy)ethanol (B87266), also known as triethylene glycol monomethyl ether, is a commercially available starting material. For coupling reactions, it is often necessary to convert the terminal hydroxyl group into a better leaving group, such as a tosylate or a halide (e.g., bromide or chloride). This can be achieved using standard reagents like p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) or by using a halogenating agent such as thionyl chloride or phosphorus tribromide.

Efficient Coupling Strategies for Aryl-Ether Linkages

The formation of the aryl-ether bond is a key step in assembling the precursor for borylation. A widely used and efficient method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the PEG-based precursor. For the synthesis of 1-bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene, 4-bromophenol (B116583) would be reacted with a halogenated or tosylated derivative of 2-(2-methoxyethoxy)ethanol in the presence of a base like sodium hydride or potassium carbonate.

Alternatively, modern cross-coupling reactions such as the Buchwald-Hartwig amination, which has been adapted for C-O bond formation, can be employed. This palladium-catalyzed reaction couples an aryl halide or triflate directly with an alcohol. This method is particularly useful for constructing sterically hindered ethers or when milder reaction conditions are required.

Optimization and Scale-Up Considerations in the Synthesis of this compound

The efficient and large-scale production of this compound is contingent upon meticulous optimization of the synthetic protocol. This involves a systematic investigation of various reaction parameters to maximize yield and selectivity, alongside the integration of sustainable practices to ensure an environmentally responsible process.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The synthesis of arylboronic acids, including this compound, is often achieved through the reaction of an organometallic intermediate, such as a Grignard reagent, with a trialkyl borate. The optimization of this process is crucial for its industrial viability, focusing on factors such as temperature, reaction time, and the molar ratio of reactants.

Detailed studies on the synthesis of substituted phenylboronic acids have demonstrated that careful control of these parameters can significantly impact the outcome of the reaction. For instance, the formation of the Grignard reagent and its subsequent reaction with the borate ester are highly temperature-sensitive. While the Grignard formation is typically initiated at a moderate temperature, the subsequent borylation step is often conducted at sub-zero temperatures, ranging from -80°C to 0°C, to minimize the formation of byproducts from multiple additions of the Grignard reagent to the borate ester. google.com

The molar ratio of the reactants is another critical factor. An excess of the trialkyl borate is generally employed to favor the formation of the desired boronic acid ester and suppress the formation of borinic acids. google.com The reaction time is also optimized to ensure the completion of the reaction while avoiding the degradation of the product. Orthogonal experiments, a method of experimental design, have been successfully employed to systematically analyze the influence of these factors and identify the optimal conditions for the synthesis of various alkyl-phenylboronic acids. nih.gov

The following interactive table illustrates the typical parameters investigated during the optimization of the Grignard-based synthesis of a substituted phenylboronic acid, which are analogous to the synthesis of this compound.

Interactive Data Table: Optimization of Reaction Conditions for Phenylboronic Acid Synthesis
ParameterRange InvestigatedOptimal ConditionImpact on Yield and Selectivity
Temperature -78°C to 25°C-60°CLower temperatures favor mono-addition, increasing selectivity for the boronic acid.
Reaction Time 1 to 24 hours4 hoursSufficient time is needed for reaction completion, but prolonged times can lead to byproduct formation.
Molar Ratio (Grignard:Borate) 1:1 to 1:31:1.5An excess of the borate ester minimizes the formation of the corresponding borinic acid.
Solvent Tetrahydrofuran (THF), Diethyl etherTHFThe choice of solvent can influence the solubility of intermediates and the reaction rate.

Implementation of Sustainable and Green Chemistry Principles in Synthetic Design

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for arylboronic acids. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One promising strategy involves the use of more environmentally benign boron sources. For instance, the use of tetrahydroxydiboron (B82485) (B₂(OH)₄) as a borylating agent in palladium-catalyzed reactions offers a more atom-economical alternative to the commonly used bis(pinacolato)diboron (B₂pin₂), which generates a significant amount of pinacol as a byproduct. researchgate.net Furthermore, the direct synthesis of arylboronic acids from less expensive and more readily available aryl chlorides, as opposed to aryl bromides or iodides, represents a more sustainable approach. researchgate.net

The principles of green chemistry also advocate for the use of safer and more sustainable solvents. Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are emerging as promising green reaction media. uniba.it Their low volatility, non-flammability, and potential for recyclability make them attractive alternatives to traditional volatile organic compounds. uniba.it The application of DESs in reactions involving boronic acids, such as the Chan-Evans-Lam amination, highlights their potential for broader use in the synthesis of the boronic acids themselves. uniba.it

Moreover, the development of catalytic systems that operate under milder conditions and with lower catalyst loadings is a key aspect of green synthetic design. researchgate.net The use of highly active catalysts can reduce the energy consumption of the process and minimize the amount of metal waste. researchgate.net Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another frontier in green chemistry, offering the potential for highly selective transformations under mild, aqueous conditions. rsc.org While not yet widely applied to the synthesis of complex boronic acids, the principles of biocatalysis offer a future direction for more sustainable production methods.

Elucidation of Reaction Mechanisms and Detailed Reactivity Profiles of 4 2 2 Methoxyethoxy Ethoxy Phenyl Boronic Acid

Fundamental Mechanistic Pathways in Arylboronic Acid Transformations

Arylboronic acids are most renowned for their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The key step in the catalytic cycle of these reactions is transmetalation, where the aryl group is transferred from the boron atom to the metal center. d-nb.info This process, along with the inherent Lewis acidity of the boron atom, dictates the compound's ability to form essential intermediates.

Transmetalation is the crucial step in the Suzuki-Miyaura catalytic cycle where the organic moiety is transferred from boron to the palladium catalyst. d-nb.info The exact mechanism of this step has been a subject of extensive debate, with two primary pathways generally considered dominant, particularly in aqueous media. nih.gov

One proposed pathway involves the reaction of a palladium halide complex with an activated boronate species, which is formed by the reaction of the boronic acid with a base (Path A). A second, competing pathway suggests the reaction occurs between a palladium hydroxo complex and the neutral boronic acid (Path B). nih.gov Systematic studies on various arylpalladium complexes and organoboron species have indicated that under conditions common for catalytic processes using weak bases and aqueous solvents, the reaction between a palladium hydroxo complex and the neutral boronic acid is the more likely pathway for transmetalation. nih.gov

The (4-(2-(2-Methoxyethoxy)ethoxy)phenyl) group is considered electron-rich due to the electron-donating nature of the ether chain at the para position. In studies involving various 4-substituted phenylboronic acids, it has been observed that more electron-rich arylboronic acids generally undergo faster catalyst turnover. nih.gov This suggests that the transmetalation step is the turnover-limiting step of the catalytic reaction, and the electronic properties of the aryl group play a significant role. nih.gov

PathwayPalladium SpeciesBoron SpeciesDescription
Path APalladium Halide (Ar-Pd-X)Trihydroxyborate ([ArB(OH)₃]⁻)The boronic acid is activated by a base to form a more nucleophilic boronate, which then attacks the palladium halide complex. nih.gov
Path BPalladium Hydroxo (Ar-Pd-OH)Boronic Acid (ArB(OH)₂)The palladium halide is converted to a more nucleophilic palladium hydroxo complex, which then reacts with the neutral boronic acid. nih.gov

The boron atom in (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid is electron-deficient due to its empty p-orbital, which imparts significant Lewis acid character. nih.gov This Lewis acidity allows the boronic acid to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or water, leading to a change in hybridization from trigonal planar (sp²) to tetrahedral (sp³). matrix-fine-chemicals.com This process results in the formation of a tetrahedral boronate anion, [ArB(OH)₃]⁻. wikipedia.orgcore.ac.uk

This equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate is fundamental to the reactivity of arylboronic acids. nih.govnih.gov The formation of the boronate species increases the nucleophilicity of the aryl group, which is often a prerequisite for efficient transmetalation in cross-coupling reactions. wikipedia.org Arylboronic acids can act as Brønsted acid type receptors through hydrogen bonding or as Lewis acid type receptors, forming tetrahedral adducts with anions like fluoride. The specific interaction depends on the nature of the anion and the solvent. While the Lewis acidity of arylboronic acids can be tuned by substituents on the aromatic ring, studies on specially designed systems have shown that solvation effects can sometimes counteract the electronic effects of substituents. d-nb.infonih.gov

Kinetic Studies and Speciation Analysis of Protodeboronation Processes in Aqueous Media

A significant undesired side reaction for arylboronic acids, including this compound, is protodeboronation. This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the loss of the active coupling partner. mdpi.com The rate of this decomposition pathway is highly dependent on the reaction conditions. core.ac.uk

The stability and reactivity of arylboronic acids in aqueous media are profoundly influenced by pH. The pH of the solution dictates the equilibrium between the neutral boronic acid (ArB(OH)₂) and its corresponding anionic boronate ([ArB(OH)₃]⁻). ambeed.com Kinetic studies on a wide array of arylboronic acids have revealed that the rate of protodeboronation varies significantly with pH, often exhibiting complex pH-rate profiles. ambeed.com

Mechanistic models have been developed that identify several distinct pathways for protodeboronation, with their relative contributions depending on the pH and the structure of the boronic acid. nih.gov For many simple arylboronic acids, the protodeboronation rate is highest at high pH, where the more reactive arylboronate anion is the dominant species. wikipedia.org In some cases, a maximum rate is observed when the concentrations of the boronic acid and the boronate are equal (pH = pKₐ), suggesting a self-catalyzed pathway where the neutral boronic acid catalyzes the decomposition of the boronate. mdpi.com

PathwaypH ConditionReacting SpeciesDescription
Acid-CatalyzedStrongly AcidicArB(OH)₂ + H₃O⁺Electrophilic substitution of the boron group by a proton. ambeed.com
UncatalyzedNeutral/Mildly AcidicArB(OH)₂ + H₂OSpontaneous hydrolysis of the neutral boronic acid.
Base-CatalyzedStrongly Basic[ArB(OH)₃]⁻ + H₂OWater-mediated unimolecular decomposition of the boronate anion. core.ac.uk
Self/Auto-CatalyzedpH ≈ pKₐ[ArB(OH)₃]⁻ + ArB(OH)₂The neutral boronic acid catalyzes the protodeboronation of the boronate anion. ambeed.com
Zwitterion FragmentationNeutral (for basic heterocycles)Zwitterionic boronic acidUnimolecular fragmentation of a zwitterionic intermediate, particularly relevant for heteroaromatic boronic acids. mdpi.comambeed.com

The choice of solvent can significantly impact the stability of arylboronic acids. Suzuki-Miyaura reactions are often performed in aqueous-organic solvent mixtures to facilitate the dissolution of both the organic and inorganic reagents. ambeed.com The solvent not only affects solubility but also influences the kinetics of competing reactions like protodeboronation. core.ac.uk

Radical Generation and Pathways Involving Arylboronic Acids

Beyond their role in ionic, metal-catalyzed pathways, arylboronic acids can also serve as effective precursors for aryl radicals. The carbon-boron bond can be cleaved under oxidative conditions to generate an aryl radical, which can then be used in a variety of synthetic applications, such as the formation of biaryls or for radical cyclizations. nih.gov

Several methods have been developed for the generation of aryl radicals from arylboronic acids. These include the use of metal-based oxidants like manganese(III) acetate (B1210297) (Mn(OAc)₃) or catalytic systems such as silver(I)/persulfate. nih.gov These methods are often effective under mild conditions and tolerate a range of functional groups. nih.gov More recently, metal-free approaches using organic photoredox catalysis have also emerged as a powerful strategy for generating aryl radicals from arylborates under mild conditions. The generation of aryl radicals from aryl pinacol (B44631) boronates in the presence of ammonium (B1175870) persulfate under aqueous conditions has also been reported, highlighting the versatility of organoboron compounds in radical chemistry.

Reagent/SystemReaction TypeReference
Manganese(III) AcetateOxidative C-B Cleavage nih.gov
Ag(I) / PersulfateOxidative C-B Cleavage
Iron(II or III) / PersulfateOxidative C-B Cleavage
Organic Photoredox CatalysisPhoto-induced Single Electron Transfer
Ammonium Persulfate (APS)Oxidative C-B Cleavage (for boronates)

Photoredox Catalysis and Visible-Light Induced Alkyl Radical Formation from Organoboron Compounds

No research data specifically detailing the participation of "this compound" in photoredox catalysis or its use as a precursor for visible-light induced alkyl radical formation could be located. General principles of photoredox catalysis involve the generation of radical species from boronic acids through single-electron transfer processes mediated by a photocatalyst under visible light irradiation. However, the specific conditions, efficiency, and mechanistic pathway for this named compound have not been documented.

Single Electron Transfer (SET) Pathways in Arylboronic Acid Reactions

While single electron transfer is a fundamental process in many reactions of arylboronic acids, particularly in photoredox catalysis, no studies specifically investigating the SET pathways for "this compound" were identified. Such studies would typically involve electrochemical analysis, such as cyclic voltammetry, and computational modeling to determine oxidation potentials and delineate the mechanism of electron transfer, but this information is not available for the specified compound.

Stereochemical Aspects and Chiral Recognition in this compound Reactions

There is no available research on the stereochemical aspects of reactions involving "this compound" or its application in chiral recognition. Boronic acids can be employed as chiral sensors or in asymmetric synthesis; however, the specific utility of the ethylene (B1197577) glycol-substituted phenylboronic acid in this context has not been explored in the accessible literature.

Applications of 4 2 2 Methoxyethoxy Ethoxy Phenyl Boronic Acid in Advanced Organic Synthesis

Catalytic Cross-Coupling Reactions as a Primary Synthetic Tool

Cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid serves as an excellent coupling partner in several of these key catalytic processes.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.govuwindsor.ca This reaction is celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids. nih.gov this compound is an effective coupling partner in these reactions for the synthesis of biaryl compounds. nih.govresearchgate.net The general scheme for the Suzuki-Miyaura coupling involves the reaction of an aryl halide with the boronic acid in the presence of a palladium catalyst and a base.

A typical reaction involves combining the aryl halide, this compound, a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like K₂CO₃ or K₃PO₄ in a suitable solvent system. The reaction mixture is then heated to effect the coupling. The hydrophilic ethylene (B1197577) glycol chain on the phenyl ring of this compound can enhance solubility in a variety of solvents, potentially facilitating the reaction.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Aryl Halides

EntryAryl HalideCatalystBaseSolventYield (%)
14-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O>90
21-Chloro-4-nitrobenzenePd(OAc)₂/SPhosK₃PO₄Dioxane85-95
32-BromopyridinePd₂(dba)₃/XPhosCs₂CO₃THF>90

This table presents illustrative examples based on typical Suzuki-Miyaura reaction conditions and expected high yields for such couplings.

Copper-Mediated Chan-Lam Coupling for Carbon-Oxygen and Carbon-Nitrogen Bond Formation

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-O and C-N bonds. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of a boronic acid with an alcohol or an amine and is catalyzed by copper complexes. wikipedia.org A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of air and moisture, making it a more operationally simple alternative to the palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.orgnrochemistry.com

In this context, this compound can be effectively coupled with a variety of phenols, anilines, and other N-H and O-H containing compounds. The reaction is typically mediated by a copper(II) salt, such as copper(II) acetate (B1210297), often in the presence of a base like pyridine (B92270) or triethylamine. researchgate.netrsc.org

Table 2: Examples of Chan-Lam Coupling with this compound

EntryCoupling PartnerCopper SourceBaseSolventProduct Type
1Phenol (B47542)Cu(OAc)₂PyridineCH₂Cl₂Aryl Ether
2AnilineCu(OAc)₂Et₃NTHFSecondary Aryl Amine
3ImidazoleCuICs₂CO₃DMFN-Aryl Heterocycle
4Benzyl (B1604629) alcoholCu(OAc)₂PyridineTolueneAryl Ether

This table illustrates the versatility of the Chan-Lam coupling for forming various C-O and C-N bonds using arylboronic acids.

Rhodium-Catalyzed Hydroarylation Strategies Utilizing Arylboronic Acids

Rhodium-catalyzed hydroarylation is a powerful method for the addition of an aryl group and a hydrogen atom across a double or triple bond. acs.org This reaction offers a direct and atom-economical route to functionalized alkenes and alkanes. acs.orgresearchgate.net While palladium is more common for cross-coupling, rhodium catalysts exhibit unique reactivity in hydroarylation reactions with arylboronic acids. diva-portal.orgdiva-portal.org

The reaction typically involves the activation of the C-B bond of the arylboronic acid by a rhodium(I) complex, followed by insertion of the unsaturated substrate (alkene or alkyne) and subsequent protonolysis to yield the hydroarylated product. The regioselectivity of the addition can often be controlled by the choice of ligands and reaction conditions. acs.org The use of this compound in such reactions would lead to the formation of products containing the diether-substituted phenyl moiety, which can be valuable in medicinal chemistry and materials science.

Table 3: Potential Rhodium-Catalyzed Hydroarylation Reactions

EntryUnsaturated SubstrateRhodium Catalyst SystemExpected Product
1Styrene (B11656)[Rh(cod)₂]BF₄ / BINAP1-Aryl-1-phenylethane derivative
2Phenylacetylene[Rh(OH)(cod)]₂ / dppbArylated styrene derivative
3Norbornene[RhCl(nbd)]₂ / PPh₃Arylated norbornane

This table provides hypothetical examples of rhodium-catalyzed hydroarylation reactions, demonstrating the potential synthetic utility with arylboronic acids.

Functionalization of Complex Molecular Scaffolds

Beyond simple cross-coupling reactions, this compound is a valuable tool for the direct functionalization of complex molecules, enabling the rapid construction of intricate and diverse chemical structures.

Direct C-H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids

Direct C-H arylation has emerged as a highly attractive strategy in organic synthesis as it avoids the pre-functionalization of one of the coupling partners, thus increasing step-economy and reducing waste. rsc.orgsci-hub.se A notable application is the direct arylation of electron-deficient heterocycles with arylboronic acids. nih.gov This transformation allows for the direct introduction of an aryl group onto a heterocyclic ring system, a common motif in pharmaceuticals and functional materials.

This type of reaction can be achieved under various catalytic systems, including those based on palladium or silver. nih.gov For instance, a silver(I)-catalyzed addition of arylboronic acids to electron-deficient heterocycles proceeds at room temperature and is operationally simple. nih.gov The reaction involves the generation of an aryl radical from the boronic acid, which then adds to the protonated heterocycle. This compound, with its electron-donating ether groups, is a suitable substrate for such transformations.

Table 4: C-H Arylation of Electron-Deficient Heterocycles

EntryHeterocycleCatalyst SystemExpected Product
1PyridineAgNO₃ / K₂S₂O₈2-Arylpyridine
2QuinolinePd(OAc)₂ / P(o-tol)₃2-Arylquinoline
3ThiophenePd(OAc)₂ / Ag₂CO₃2-Arylthiophene

This table illustrates potential C-H arylation reactions, a modern and efficient method for functionalizing heterocycles with arylboronic acids.

Multicomponent Reactions for Concurrent Multiple Bond Formations

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov Arylboronic acids have been successfully employed as components in various MCRs, such as the Petasis (borono-Mannich) reaction and Passerini-type reactions. researchgate.netnih.gov

The Petasis reaction, for example, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to form α-amino acids or their derivatives. The Ugi and Passerini reactions, which traditionally use carboxylic acids and isocyanides, have also been adapted to include boronic acids, expanding their synthetic utility. researchgate.netnih.govbaranlab.org The participation of this compound in such reactions would allow for the direct incorporation of its unique structural motif into complex, drug-like scaffolds.

Table 5: Multicomponent Reactions Involving Arylboronic Acids

Reaction NameReactant 1Reactant 2Reactant 3Product Type
Petasis ReactionAmineAldehyde/KetoneThis compoundSubstituted Amine
Ugi-type ReactionAmineAldehyde/KetoneIsocyanideα-Acylamino Amide
Passerini-type ReactionAldehyde/KetoneIsocyanideThis compoundα-Hydroxyketone

This table showcases the potential of employing arylboronic acids in various multicomponent reactions to build complex molecular structures efficiently.

Diversity-Oriented Synthesis and Platform Approaches Utilizing this compound

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules from a common starting material or intermediate. Arylboronic acids are pivotal in DOS due to their versatility in forming carbon-carbon and carbon-heteroatom bonds. The PEGylated phenylboronic acid moiety in this compound can be leveraged in such strategies to introduce polarity and improve pharmacokinetic properties in the resulting compound libraries.

A powerful strategy for the convergent synthesis of benzylic C-X bonds (where X = C, N, O) involves the homologation of arylboronic acids to benzylboronic acid pinacol (B44631) (Bpin) esters. st-andrews.ac.ukresearchgate.net This approach transforms a readily available arylboronic acid into a more versatile benzylboronic ester intermediate, which can then participate in a variety of cross-coupling reactions.

The general two-step process is as follows:

Homologation: The arylboronic acid is reacted with a halomethylboronic acid pinacol ester in a palladium-catalyzed reaction to insert a methylene (B1212753) group, yielding a benzyl Bpin product. chemrxiv.org

Cross-Coupling: The resulting benzyl Bpin ester can then be used in subsequent cross-coupling reactions, such as Suzuki-Miyaura (for C-C bonds) or Chan-Lam (for C-N and C-O bonds), to introduce diverse functionalities. st-andrews.ac.uk

For this compound, this would provide a convergent route to a wide array of benzylic alcohols, diarylmethanes, benzylamines, and benzyl ethers, each bearing the hydrophilic PEG tail. This platform approach allows for the late-stage diversification of molecular scaffolds. st-andrews.ac.ukresearchgate.net

Table 1: Representative Palladium-Catalyzed Homologation of Arylboronic Acids This table presents generalized data for the homologation of various arylboronic acids to illustrate the potential of this methodology.

Arylboronic AcidProductYield (%)
Phenylboronic acidBenzylboronic acid pinacol ester85
4-Methoxyphenylboronic acid(4-Methoxybenzyl)boronic acid pinacol ester92
3-Chlorophenylboronic acid(3-Chlorobenzyl)boronic acid pinacol ester78

Data are representative and sourced from general literature on arylboronic acid homologation. chemrxiv.org

Another important convergent reaction is the Petasis borono-Mannich (PBM) reaction. This multicomponent reaction combines an amine, a carbonyl compound, and an arylboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org The use of this compound in a Petasis reaction would allow for the direct incorporation of the PEGylated phenyl group into complex amine structures, which is highly valuable in medicinal chemistry for creating libraries of drug-like molecules. organic-chemistry.orgmdpi.com

Arylboronic acids can serve as precursors for more complex and multifunctional organoboron reagents, such as vinylboronates. While the direct conversion of an arylboronic acid to a vinylboronate is not a standard transformation, arylboronic acids are key partners in reactions that construct these fragments. For instance, in a Suzuki-Miyaura coupling, an arylboronic acid can be coupled with a vinyl halide to produce a substituted alkene.

More relevant to the construction of multifunctional organoboron fragments is the use of arylboronic acids in catalytic processes that generate vinylboronates from other starting materials. For example, the hydroboration of alkynes is a common method to produce vinylboronates. organic-chemistry.org While this compound would not directly participate as the boron source in this reaction, its aryl group could be pre-installed on the alkyne substrate.

A more direct, albeit advanced, strategy involves multicomponent reactions where an aryl group from a boronic acid can be incorporated into a growing molecular structure that also contains an unsaturated organoboron fragment. nih.gov These methods allow for the rapid assembly of complex molecules with multiple functional handles for further diversification. The PEGylated aryl group from this compound would impart unique solubility properties to these complex fragments.

Table 2: Synthesis of Vinylboronates via Alkyne Hydroboration This table illustrates a general method for synthesizing vinylboronates, which are key unsaturated organoboron fragments.

AlkyneBoron SourceCatalystProductYield (%)
PhenylacetyleneH-BpinPd(OAc)₂/L(E)-β-Styrylboronic acid pinacol ester88
1-OctyneH-BpinPd(OAc)₂/L(E)-1-Octenylboronic acid pinacol ester91
4-EthynyltolueneH-BpinPd(OAc)₂/L*(E)-2-(4-Methylphenyl)vinylboronic acid pinacol ester85

L represents a phosphine (B1218219) ligand. Data are representative of typical hydroboration reactions. organic-chemistry.org

Regioselective and Chemoselective Transformations Enabled by the Arylboronic Acid Moiety

The boronic acid group is an excellent functional handle for regioselective and chemoselective reactions, most notably the Suzuki-Miyaura cross-coupling. nih.govacs.org The reactivity of the boronic acid can be tuned by the choice of catalyst, ligands, and reaction conditions, allowing for selective transformations in the presence of other functional groups.

The this compound, with its ether linkages, is compatible with the palladium-catalyzed conditions of the Suzuki-Miyaura reaction. If this molecule were part of a larger, polyfunctionalized substrate (e.g., containing halide atoms at other positions), the boronic acid moiety could be selectively coupled, leaving other reactive sites untouched for subsequent transformations. This chemoselectivity is a cornerstone of modern synthetic strategy. nih.gov

For instance, in a molecule containing both a boronic acid and a chloro or bromo substituent, it is possible to selectively perform a Suzuki-Miyaura coupling at the C-B bond while preserving the C-Cl or C-Br bond for a subsequent, different cross-coupling reaction. This iterative cross-coupling approach is highly valuable for the synthesis of complex, unsymmetrical biaryls and other conjugated systems. nih.gov The presence of the PEG chain on the boronic acid could also influence the reaction kinetics and solubility of the substrates and products, potentially enabling reactions in more environmentally benign solvents like water or ethanol. organic-chemistry.org

Table 3: Chemoselective Suzuki-Miyaura Coupling This table provides representative examples of chemoselective Suzuki-Miyaura reactions where an arylboronic acid reacts in the presence of other functional groups.

Arylboronic Acid PartnerAryl Halide PartnerProduct of Selective CouplingYield (%)
Phenylboronic acid1-Bromo-4-chlorobenzene4-Chloro-1,1'-biphenyl95
4-Formylphenylboronic acid4-Bromoiodobenzene4'-Bromo-4-formyl-1,1'-biphenyl89
Thiophene-2-boronic acid2,5-Dibromopyridine2-Bromo-5-(thiophen-2-yl)pyridine76

Data are illustrative of the principles of chemoselectivity in Suzuki-Miyaura reactions. nih.govacs.org

Exploration of the Polyether Moiety S Influence in 4 2 2 Methoxyethoxy Ethoxy Phenyl Boronic Acid Research

Impact of the Methoxyethoxy Chain on Compound Behavior in Reaction Media

The presence of the (2-(2-Methoxyethoxy)ethoxy) group on the phenylboronic acid core profoundly alters its interaction with surrounding solvent molecules and metal catalysts, thereby influencing its reactivity and utility in chemical synthesis.

Solvation Effects and Apparent Solubility Enhancement

Supramolecular Chemistry and Self-Assembly of (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic Acid Derivatives

The amphiphilic nature of this compound, arising from the combination of a hydrophobic phenylboronic acid core and a hydrophilic polyether chain, makes it a fascinating building block for the construction of ordered supramolecular assemblies.

Intermolecular Interactions Governed by the Polyether Chain

The self-assembly of molecules is dictated by a delicate balance of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic/hydrophilic interactions. The methoxyethoxyethoxy chain in this compound derivatives plays a pivotal role in directing these interactions. In aqueous environments, the hydrophilic polyether chains will preferentially orient towards the water phase, while the hydrophobic phenylboronic acid cores may aggregate to minimize their contact with water, leading to the formation of micelles or other organized structures. Furthermore, the boronic acid moiety itself can participate in intermolecular hydrogen bonding, forming dimeric or polymeric structures in the solid state. wikipedia.org The interplay between the hydrogen bonding of the boronic acid groups and the solvophilic/solvophobic interactions of the polyether chain allows for fine-tuning of the self-assembly process.

Design of Structured Assemblies and Organized Systems

The ability of this compound derivatives to self-assemble can be exploited to create a variety of structured materials. For example, by controlling the concentration and the solvent environment, it is possible to induce the formation of micelles, vesicles, or even liquid crystalline phases. These organized systems can serve as nanoreactors, drug delivery vehicles, or templates for the synthesis of new materials. The thermoresponsive behavior often associated with oligo(ethylene glycol) chains could also be imparted to these assemblies, allowing for the development of "smart" materials that respond to changes in temperature. The precise control over the architecture of these assemblies through synthetic modification of the polyether chain or the phenylboronic acid core is a promising avenue for the creation of functional materials with tailored properties.

Role in Chemical Sensing and Molecular Recognition Systems (Focus on Chemical Principles)

Boronic acids are well-established as versatile receptors for the molecular recognition of diols, a functional group prevalent in saccharides and other biologically important molecules. The this compound platform offers unique advantages in the design of chemical sensors.

The fundamental principle behind the sensing mechanism is the reversible covalent interaction between the boronic acid and a 1,2- or 1,3-diol to form a cyclic boronate ester. This binding event can be transduced into a detectable signal, such as a change in fluorescence or an electrochemical response.

The methoxyethoxyethoxy side chain contributes to the efficacy of these sensing systems in several key ways:

Enhanced Water Solubility: For sensing applications in biological media, water solubility is paramount. The hydrophilic polyether chain significantly improves the aqueous solubility of the boronic acid sensor, allowing it to function effectively in physiological environments.

Modulation of the Local Microenvironment: The polyether chain can create a specific microenvironment around the boronic acid binding site. This can influence the pKa of the boronic acid and the stability of the boronate ester complex, thereby affecting the sensitivity and selectivity of the sensor.

Prevention of Non-specific Interactions: In complex biological samples, non-specific binding of proteins and other macromolecules to the sensor surface can be a significant issue. The hydrophilic and flexible nature of the oligo(ethylene glycol) chain is known to resist protein adsorption, leading to a reduction in background noise and an improvement in the signal-to-noise ratio.

Platform for Further Functionalization: The terminal methoxy (B1213986) group of the polyether chain can be replaced with other functional groups to allow for the attachment of the sensor to surfaces, polymers, or signaling moieties (e.g., fluorophores, redox probes), further expanding the versatility of the sensing platform.

By leveraging these properties, this compound and its derivatives can be engineered into highly sensitive and selective sensors for a variety of analytes containing diol functionalities.

Reversible Binding Mechanisms with Diols for Analyte Recognition

The cornerstone of this compound's utility in analyte recognition lies in its ability to form reversible covalent bonds with 1,2- and 1,3-diols. This interaction is a dynamic equilibrium process that results in the formation of five- or six-membered cyclic boronate esters. The polyether moiety plays a subtle yet significant role in modulating this binding process.

The hydrophilic character of the 2-(2-methoxyethoxy)ethoxy chain enhances the solubility of the boronic acid in aqueous solutions, a critical factor for its application in biological systems where analytes such as saccharides are prevalent. This increased water solubility ensures that the boronic acid is readily available to interact with target diol-containing molecules.

Furthermore, the flexible nature of the polyether chain can influence the local microenvironment around the boronic acid group. This can affect the pKa of the boronic acid, which is a key determinant of its binding affinity with diols. The equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate, which is the species that actively binds with diols, is pH-dependent. Alterations in the local polarity and hydration sphere by the polyether chain can shift this equilibrium, thereby fine-tuning the binding strength and selectivity towards different diols.

Research in this area often involves determining the binding constants of the boronic acid with various diols to quantify the strength of the interaction. These studies are crucial for designing sensors with specificities for target analytes like glucose or other biologically relevant sugars.

Table 1: Factors Influenced by the Polyether Moiety in Diol Binding

FactorInfluence of the Polyether MoietyImplication for Analyte Recognition
Solubility Enhances solubility in aqueous media.Improved availability for interaction with water-soluble analytes.
Local Microenvironment Modifies polarity and hydration around the boronic acid.Can influence the pKa and thus the binding affinity and selectivity.
Steric Effects The flexible chain can adopt various conformations.May impact the accessibility of the boronic acid for binding.
Non-covalent Interactions Potential for hydrogen bonding with the analyte.Can contribute to the overall binding energy and specificity.

Integration into Fluorescent Sensor Design and Performance

The reversible binding of diols by this compound is often coupled with a fluorescence signaling mechanism to create robust sensors. In a typical design, the phenylboronic acid unit acts as the recognition element (receptor), while a fluorophore serves as the signaling unit. The interaction between the boronic acid and a diol analyte triggers a change in the fluorescence properties of the sensor, such as intensity or wavelength.

The polyether moiety in this compound significantly impacts the performance of such fluorescent sensors. Its hydrophilicity is again a key advantage, preventing the aggregation of the sensor molecules in aqueous environments, which can otherwise lead to quenching of the fluorescence signal and unreliable sensor response.

Moreover, the polyether chain can act as a linker, providing spatial separation between the boronic acid receptor and the fluorophore. This separation can be crucial for the chosen signaling mechanism. For instance, in sensors based on photoinduced electron transfer (PET), the binding of a diol to the boronic acid alters its electronic properties, which in turn modulates the efficiency of PET from a nearby donor to the fluorophore, leading to a change in fluorescence. The length and flexibility of the polyether linker can be optimized to maximize this effect.

The performance of fluorescent sensors is typically evaluated based on parameters such as sensitivity (limit of detection), selectivity towards the target analyte over other similar molecules, and the dynamic range of the response. The presence of the 2-(2-methoxyethoxy)ethoxy group can positively influence all these parameters by ensuring the sensor's stability and proper functioning in the desired analytical medium.

Table 2: Impact of the Polyether Moiety on Fluorescent Sensor Performance

Performance MetricRole of the Polyether Moiety
Sensitivity Enhances solubility and prevents aggregation, leading to a more stable and responsive baseline signal.
Selectivity Can influence the local binding environment, potentially contributing to preferential binding of certain diols.
Response Time By improving solubility and accessibility, it can facilitate faster binding kinetics.
Stability The hydrophilic nature can prevent fouling of the sensor surface in complex biological media.

Advanced Analytical and Spectroscopic Investigations of 4 2 2 Methoxyethoxy Ethoxy Phenyl Boronic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

High-resolution NMR spectroscopy stands as an indispensable tool for the unambiguous structural determination of organic molecules. For (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid, a combination of standard and specialized NMR experiments provides a complete picture of its atomic connectivity and electronic environment.

Comprehensive ¹H and ¹³C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the title compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the di(ethylene glycol) methyl ether side chain. The aromatic region would typically display an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the phenyl ring closer to the electron-donating ether group are expected to be shielded (appear at a lower chemical shift) compared to those closer to the electron-withdrawing boronic acid group. The aliphatic region would feature a series of triplets and a terminal singlet, corresponding to the ethoxy chain protons and the terminal methoxy (B1213986) group, respectively.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the six aromatic carbons and the five carbons of the ether side chain. A notable feature in the ¹³C NMR of arylboronic acids is that the carbon atom directly bonded to the boron (C-B) often appears as a very broad signal or may not be observed at all due to quadrupolar broadening from the adjacent boron nucleus.

Expected NMR Data:

While specific, experimentally verified spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts can be predicted based on data from analogous compounds such as 4-methoxyphenylboronic acid and 4-ethoxyphenylboronic acid. spectrabase.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Phenyl C-H (ortho to -B(OH)₂)~7.7 - 7.9 (d)~135 - 137
Phenyl C-H (ortho to -O)~6.9 - 7.1 (d)~114 - 116
Phenyl C-ON/A~160 - 163
Phenyl C-BN/ANot Observed / Broad
O-CH₂-CH₂-O~4.1 - 4.3 (t)~69 - 71
O-CH₂-CH₂-O~3.8 - 3.9 (t)~68 - 70
O-CH₂-CH₂-OCH₃~3.6 - 3.8 (t)~71 - 73
CH₂-OCH₃~3.5 - 3.6 (t)~60 - 62
OCH₃~3.3 - 3.4 (s)~58 - 60

Note: Predicted values are based on analogous structures. Actual experimental values may vary. d = doublet, t = triplet, s = singlet.

Specialized NMR for Boron-Containing Species (e.g., ¹¹B NMR, ¹⁰³Rh-¹³C Couplings)

¹¹B NMR Spectroscopy: As boron has a magnetically active nucleus (¹¹B, I=3/2), ¹¹B NMR is a direct and highly effective probe for studying the environment of the boron atom. nsf.gov It is particularly useful for distinguishing between the trigonal planar (sp²) hybridized boronic acid and the tetrahedral (sp³) hybridized boronate esters or complexes that can form in the presence of diols or other nucleophiles. nsf.govmdpi.com For this compound in its free state, the ¹¹B NMR spectrum is expected to show a single, relatively broad resonance in the range of +27 to +33 ppm, which is characteristic of arylboronic acids. mdpi.comsdsu.edu The formation of a boronate ester would result in a significant upfield shift to a region between +5 and +15 ppm, providing a clear method to monitor complexation reactions. nsf.gov

¹⁰³Rh-¹³C Couplings as Mechanistic Probes: While not a direct analysis of the boronic acid itself, the observation of scalar coupling between rhodium-103 (¹⁰³Rh) and ¹³C nuclei is a powerful technique for investigating the mechanism of reactions where the boronic acid is a substrate. In rhodium-catalyzed cross-coupling reactions, for instance, the boronic acid undergoes transmetalation to the rhodium center. If an organorhodium intermediate is formed, coupling between the ¹⁰³Rh nucleus (I=1/2, 100% abundance) and the carbon atoms of the phenyl ring could potentially be observed. The magnitude of the ¹J(¹⁰³Rh, ¹³C) coupling constant, typically in the range of 15-70 Hz, can provide valuable information about the nature and strength of the rhodium-carbon bond within catalytic intermediates.

Chromatographic Methods for Purity Assessment, Isomer Separation, and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) Method Development and Application

HPLC is the primary method for assessing the purity of this compound. A typical method would employ reversed-phase chromatography.

Method Development:

Column: A C18 stationary phase is commonly used for the separation of aromatic boronic acids. sielc.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (often with an acidic modifier like formic acid or sulfuric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is generally effective. sielc.com The acidic modifier helps to suppress the ionization of the boronic acid group, leading to better peak shape and retention.

Detection: UV detection is suitable due to the presence of the phenyl chromophore. A detection wavelength in the range of 254-270 nm would likely provide good sensitivity. sielc.com

This developed HPLC method can be used to quantify the purity of the compound and to monitor the consumption of the boronic acid and the formation of products during a reaction, such as a Suzuki-Miyaura coupling.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Identification and Impurity Profiling

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the molecular weight of the target compound and for identifying unknown impurities.

For this compound, an LC-MS method would typically use electrospray ionization (ESI) in negative ion mode (ESI-). In this mode, the boronic acid can be readily deprotonated to form the [M-H]⁻ ion, or it can form adducts with anions from the mobile phase. sciex.comscirp.org The high-resolution mass spectrometer can provide a highly accurate mass measurement, confirming the elemental composition.

LC-MS is particularly powerful for impurity profiling. Trace impurities, such as starting materials, byproducts from the synthesis (e.g., homocoupled biphenyls), or degradation products (e.g., protodeboronation to form the corresponding phenol), can be separated chromatographically and identified by their mass-to-charge ratio (m/z). scirp.orgresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions, providing structural information that aids in their definitive identification. sciex.com

In Situ Spectroscopic Studies for Real-Time Reaction Analysis and Intermediate Detection

In situ (in the reaction mixture) spectroscopic studies provide a window into the dynamics of a chemical reaction as it happens, offering insights into reaction kinetics, mechanisms, and the transient species involved. azom.com For reactions involving this compound, such as the widely used Suzuki-Miyaura cross-coupling, in situ monitoring is crucial for understanding and optimizing the process. irb.hr

Techniques like in situ NMR or Raman spectroscopy can be employed. azom.comirb.hr By setting up the reaction within the spectrometer, the concentrations of reactants, products, and any observable intermediates can be tracked over time. irb.hr For example, in a Suzuki-Miyaura reaction, the disappearance of the signals corresponding to this compound and the appearance of signals for the cross-coupled product can be quantitatively measured. azom.com This real-time data allows for the determination of reaction rates and can reveal the influence of various parameters like catalyst loading, temperature, and base. Furthermore, under favorable conditions, these techniques might detect short-lived catalytic intermediates, providing direct evidence for a proposed mechanistic cycle. nih.gov

X-ray Crystallographic Analysis of this compound and its Derived Complexes

A comprehensive search of crystallographic databases and the scientific literature indicates that to date, the crystal structure of this compound has not been reported. Similarly, there are no published X-ray crystallographic data for any of its derived metal complexes.

While the specific structural details for the title compound are unavailable, analysis of closely related phenylboronic acid derivatives provides foundational insights into the likely structural characteristics that this compound may exhibit. Phenylboronic acids are well-known for forming dimeric structures in the solid state through hydrogen bonding between the boronic acid groups.

The bond lengths and angles around the boronic acid group in these types of compounds are well-characterized. For instance, in 4-(methoxycarbonyl)phenylboronic acid, the O—B—O bond angle is approximately 118.16°, which is very close to the ideal 120° for sp² hybridization. nih.gov This is consistent with values reported for other 4-carboxyphenylboronic acid derivatives, where O—B—O bond angles typically range from about 118.1° to 122.5°. nih.gov

It is anticipated that this compound would also exhibit a dimeric structure mediated by hydrogen bonds. The flexible and polar 2-(2-methoxyethoxy)ethoxy side chain would likely influence the crystal packing, potentially leading to more complex intermolecular interactions and packing motifs compared to simpler derivatives. The ether oxygen atoms in the side chain could act as hydrogen bond acceptors, further influencing the supramolecular assembly.

The synthesis of metal complexes with Schiff base ligands derived from substituted phenols has been shown to result in crystalline materials. spuvvn.edu Powder X-ray diffraction studies on such complexes have been used to determine their crystal systems, which can range from monoclinic to triclinic depending on the metal ion and ligand structure. spuvvn.eduresearchgate.net Should complexes of this compound be synthesized, similar X-ray diffraction techniques would be crucial for their structural elucidation.

Future crystallographic studies on this compound and its complexes are necessary to definitively determine their molecular geometries, intermolecular interactions, and solid-state packing arrangements. Such data would be invaluable for understanding the structure-property relationships in these materials and for the rational design of new functional molecules.

Computational and Theoretical Studies on 4 2 2 Methoxyethoxy Ethoxy Phenyl Boronic Acid

Quantum Chemical Calculations for Electronic Structure, Bonding Analysis, and Energetics

Detailed quantum chemical calculations would be required to elucidate the electronic structure of (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid. These calculations, typically employing methods like Density Functional Theory (DFT), would provide information on molecular orbital energies (HOMO-LUMO gap), electron density distribution, and the nature of the chemical bonds within the molecule. Energetic properties such as the heat of formation and bond dissociation energies could also be determined.

Table 7.1: Hypothetical Quantum Chemical Calculation Parameters for this compound

ParameterCalculated ValueMethod/Basis Set
HOMO Energy------
LUMO Energy------
HOMO-LUMO Gap------
Dipole Moment------
Heat of Formation------

Note: The data in this table is hypothetical and would need to be determined through specific computational studies.

Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers

To understand the reactivity of this compound in chemical reactions, such as the Suzuki-Miyaura coupling, computational modeling would be essential. This involves mapping the potential energy surface of a reaction to identify the structures of transition states and intermediates. From this, the energy barriers (activation energies) for different reaction pathways can be calculated, providing insights into reaction mechanisms and kinetics.

Table 7.2: Hypothetical Energy Barriers for a Reaction involving this compound

Reaction StepTransition StateEnergy Barrier (kcal/mol)
Oxidative Addition------
Transmetalation------
Reductive Elimination------

Note: The data in this table is hypothetical and would need to be determined through specific computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexible ethoxy chain in this compound suggests a complex conformational landscape. Molecular dynamics (MD) simulations could be used to explore the different stable conformations of the molecule and the energetic barriers between them. Furthermore, MD simulations can provide valuable information about the intermolecular interactions of the compound with itself or with solvent molecules, which is crucial for understanding its physical properties and behavior in solution.

Table 7.3: Hypothetical Conformational States and Interaction Energies for this compound

Conformational StateRelative Population (%)Key Dihedral Angle(s)Interaction Energy (kcal/mol)
Extended---------
Folded---------

Note: The data in this table is hypothetical and would need to be determined through specific computational studies.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Catalytic Processes

Computational chemistry can be a powerful tool for predicting the outcome of chemical reactions. By analyzing the electronic and steric properties of this compound and potential reaction partners, it is possible to predict its reactivity. For reactions involving substrates with multiple reactive sites, computational models can predict the regioselectivity. In cases where chiral products can be formed, these models can also predict the stereoselectivity of catalytic processes. Studies on other methoxyphenyl boronic acids have shown that the position and nature of substituents influence both yield and regioselectivity in reactions like formylation. uniroma1.it

Table 7.4: Hypothetical Predicted vs. Experimental Outcomes for a Catalytic Reaction

ParameterPredicted OutcomeExperimental Outcome
Yield (%)------
Regioisomeric Ratio------
Enantiomeric Excess (%)------

Note: The data in this table is hypothetical and would need to be determined through specific computational studies.

Future Research Perspectives and Interdisciplinary Opportunities for 4 2 2 Methoxyethoxy Ethoxy Phenyl Boronic Acid

Development of Next-Generation Catalytic Systems for Boronic Acid Mediated Transformations

Future research will likely focus on creating advanced catalytic systems that leverage the specific properties of (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid. The ethylene (B1197577) glycol moiety could be instrumental in developing catalysts for aqueous-phase Suzuki-Miyaura cross-coupling reactions, potentially reducing the reliance on volatile organic solvents. Efforts may be directed towards designing ligand-metal complexes where the ether chain of the boronic acid precursor plays a role in stabilizing the catalytic species or influencing its solubility and recovery. Furthermore, the development of heterogeneous catalysts, where this boronic acid is immobilized on a solid support, could lead to highly recyclable and efficient systems for continuous flow chemistry, a key area in modern chemical manufacturing.

Exploration of Novel Reaction Manifolds and Unprecedented Synthetic Applications

Beyond its traditional role in palladium-catalyzed cross-coupling, future studies are anticipated to explore new reaction pathways for this compound. This includes its potential use in rhodium- or copper-catalyzed reactions, such as conjugate additions and C-H functionalization, opening doors to novel molecular architectures. The compound's unique solubility profile may enable its participation in unconventional reaction media, like ionic liquids or deep eutectic solvents. There is also an opportunity to investigate its application in photoredox catalysis, where its electronic properties could be harnessed to mediate light-induced transformations, leading to the synthesis of complex molecules under mild conditions.

Integration of this compound in Advanced Functional Materials Chemistry

The integration of this compound into advanced functional materials presents a rich field for future exploration. Its structure is well-suited for the synthesis of novel polymers and dendrimers with tailored hydrophilic-lipophilic balances. These materials could find applications in drug delivery systems, where the boronic acid group acts as a targeting moiety for saccharide-rich cell surfaces, a characteristic of many cancer cells. In the realm of sensor technology, polymers incorporating this boronic acid could be developed for the fluorescent or colorimetric detection of sugars and other biologically relevant diols. Additionally, its incorporation into metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs) could yield materials with tunable porosity and functionality for applications in gas storage, separation, and catalysis.

Potential Application AreaType of Functional MaterialKey Role of the Boronic Acid
Biomedicine Hydrogels, NanoparticlespH-responsive drug release, Cell targeting
Sensors Conjugated Polymers, Thin FilmsAnalyte recognition (e.g., glucose)
Separations Metal-Organic Frameworks (MOFs)Selective adsorption of diols
Electronics Organic SemiconductorsModulating electronic properties and morphology

Sustainable and Atom-Economical Methodologies in Arylboronic Acid Chemistry

A significant future research direction lies in developing more sustainable and atom-economical synthetic routes involving arylboronic acids. This involves moving away from stoichiometric reagents towards catalytic processes that minimize waste. For reactions utilizing this compound, research could focus on minimizing catalyst loading, using greener solvents like water or supercritical CO2, and developing methods for catalyst recycling. The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, will be a guiding principle. Future methodologies will aim for high atom economy by designing reactions, such as addition and cycloaddition reactions, where all atoms from the reactants are incorporated into the final product.

Key Green Chemistry Metrics:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

E-Factor: The mass ratio of waste to the desired product; a lower E-factor signifies a greener process.

Q & A

Q. Key Data :

ParameterOptimal ConditionYield Range
CatalystPd(dppf)Cl₂ (0.5–1 mol%)65–75%
Temperature80–90°C-
SolventAnhydrous THF-

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Basic Question

  • NMR Spectroscopy : ¹H and ¹¹B NMR confirm structure. Key signals:
    • ¹H: δ 7.6–7.8 ppm (aromatic protons), δ 3.4–3.8 ppm (OCH₂CH₂O and OCH₃).
    • ¹¹B: δ 28–32 ppm (boronic acid resonance) .
  • HPLC : Use reverse-phase C18 columns with TFA-containing mobile phases for purity assessment (retention time ~1.7 minutes) .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (expected [M+H]⁺: ~270.1 g/mol) .

What are the critical safety considerations and handling protocols for this compound during laboratory experiments?

Basic Question

  • Hazards : Skin/eye irritation (Category 2A); incompatible with strong oxidizers .
  • Handling :
    • Use nitrile gloves, goggles, and fume hoods.
    • Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
  • Emergency Measures :
    • Skin contact: Wash with soap/water; seek medical advice if irritation persists.
    • Spills: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How does the presence of the 2-(2-methoxyethoxy)ethoxy substituent influence the reactivity of the boronic acid group in Suzuki-Miyaura cross-coupling reactions?

Advanced Question
The 2-(2-methoxyethoxy)ethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, THF) and stabilizes the boronic acid via hydrogen bonding with ether oxygens. This reduces aggregation and improves coupling efficiency with aryl halides. Key observations:

  • Electronic Effects : The electron-donating methoxy group slightly deactivates the aryl ring, requiring longer reaction times (18–24 hours) for electron-rich partners .
  • Steric Effects : The bulky side chain may hinder coupling with sterically hindered substrates (e.g., ortho-substituted aryl halides), necessitating higher catalyst loadings (1.5–2 mol% Pd) .

What strategies can be employed to mitigate hydrolysis or oxidation of this compound under varying pH and temperature conditions?

Advanced Question

  • Hydrolysis Prevention :
    • Store as a pinacol ester (protected form) and regenerate the boronic acid in situ using mild acidic conditions (pH 5–6) .
    • Avoid aqueous workups; use anhydrous MgSO₄ for drying .
  • Oxidation Mitigation :
    • Add antioxidants (e.g., BHT) at 0.1–0.5 wt% during storage.
    • Conduct reactions under inert atmospheres (Ar/N₂) .

Q. Stability Data :

ConditionHalf-Life (25°C)Degradation Product
pH 7.4 (aqueous)48 hoursBoric acid
pH 2.0 (aqueous)24 hoursPhenolic byproducts

How can this compound be integrated into polymeric matrices for developing stimuli-responsive materials, and what are the key polymerization parameters to control?

Advanced Question
The boronic acid group enables reversible diol binding, making it suitable for glucose-responsive hydrogels or self-healing polymers. Example methodology:

  • Copolymerization : Free-radical polymerization with methacrylates (e.g., 2-(methacryloyloxy)ethyl carbamate) at 60–70°C using AIBN initiator .
  • Key Parameters :
    • Monomer ratio: 10–20 mol% boronic acid monomer to balance reactivity and solubility.
    • Crosslinker density: Adjust ethylene glycol dimethacrylate (EGDMA) to 1–3 mol% for optimal swelling .

Q. Material Performance :

PropertyValue (Typical)
Glucose sensitivityLCST shift: 5–10°C (0–20 mM glucose)
Self-healing efficiency85–90% (24 hours, 25°C)

What mechanistic insights explain the compound's interaction with diol-containing biomolecules, and how can this be leveraged in sensor design?

Advanced Question
The boronic acid forms reversible cyclic esters with vicinal diols (e.g., glucose, glycoproteins). The 2-(2-methoxyethoxy)ethoxy side chain enhances water solubility and stabilizes the boronate-diol complex via solvation effects. Applications:

  • Sensor Design : Immobilize the compound on gold nanoparticles or graphene oxide for fluorescence-based glucose detection (detection limit: 0.1–1 µM) .
  • Mechanistic Insight : Binding affinity (Kd ~ 10⁻³ M for glucose) is pH-dependent, with optimal binding at pH 7.4–8.0 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.